NS-2028

説明

NS 2028は、可溶性グアニル酸シクラーゼ(sGC)の非常に選択的な阻害剤であり、この酵素はセカンドメッセンジャーであるサイクリックグアノシン一リン酸(cGMP)を合成します。 この化合物は、sGC活性に対する強力な阻害効果のために、一酸化窒素シグナル伝達経路の研究で広く使用されています .

準備方法

NS 2028の合成は、コア構造である4H-8-ブロモ-1,2,4-オキサジアゾロ(3,4-d)ベンゾ(b)(1,4)オキサジン-1-オンの調製から始まる、いくつかのステップを含みます。 合成経路は通常、ベンゾオキサジノン前駆体の臭素化、続いて環化反応によるオキサジアゾール環の形成を含みます . NS 2028の工業生産方法は広く文書化されていませんが、合成は一般的に、収率と純度を最適化した、ラボ規模の調製と同様の原則に従っています。

化学反応の分析

NS 2028は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化を受ける可能性があり、sGCに対する阻害活性を影響させます。

置換: ハロゲン置換反応は、構造中の臭素原子を修飾することができ、生物学的活性を変化させる可能性があります. これらの反応で使用される一般的な試薬には、臭素化のための臭素と、酸化反応のためのさまざまな酸化剤が含まれます。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究への応用

NS 2028は、特に一酸化窒素シグナル伝達経路の研究において、科学研究で広く使用されています。その用途には、以下が含まれます。

化学: sGCのさまざまな化学プロセスにおける役割を調査します。

生物学: sGC阻害の細胞機能とシグナル伝達経路への影響を研究します。

医学: 心血管疾患などの、一酸化窒素シグナル伝達の異常を含む疾患に対する潜在的な治療応用を探求します.

産業: sGC関連経路を標的とする新薬開発における潜在的な用途。

科学的研究の応用

Vascular Biology

Inhibition of Vascular Responses:

NS-2028 has been extensively studied for its role in modulating vascular responses. It has been shown to inhibit NO-dependent relaxation in vascular smooth muscle tissues. For instance, in porcine coronary arteries, this compound induced a significant increase in contractile tone and suppressed relaxation responses to nitroglycerin and sodium nitroprusside .

Effects on Endothelial Cells:

Research indicates that this compound blocks the mitogenic effects of vascular endothelial growth factor (VEGF) on endothelial cells (EC), inhibiting their migration and sprouting in response to VEGF stimulation. This suggests potential applications in controlling pathological angiogenesis associated with diseases like cancer .

Cancer Research

Anti-Angiogenic Properties:

The ability of this compound to inhibit sGC makes it a candidate for anti-cancer therapies by targeting angiogenesis. In vivo studies using the rabbit cornea assay demonstrated that oral administration of this compound reduced angiogenic responses triggered by VEGF . This positions this compound as a valuable tool for studying the mechanisms underlying tumor growth and metastasis.

Potential as a Chemotherapeutic Agent:

Given its effects on cell signaling pathways related to apoptosis and cell proliferation, this compound may have implications in cancer treatment strategies. By inhibiting pathways that promote tumor growth, it could complement existing therapies aimed at enhancing patient outcomes .

Pharmacological Research

Drug Development Insights:

this compound serves as a model compound for exploring sGC inhibitors within pharmacological research. Its specific action provides insights into the development of novel therapeutics targeting NO signaling pathways, which are implicated in various cardiovascular diseases and other conditions .

Case Studies

作用機序

NS 2028は、可溶性グアニル酸シクラーゼを阻害することにより、その効果を発揮し、サイクリックグアノシン一リン酸の産生を減少させます。そのメカニズムは、sGCのヘム鉄の酸化を含み、酵素が一酸化窒素に反応しなくなります。 この阻害は、一酸化窒素-サイクリックグアノシン一リン酸シグナル伝達経路を含む、さまざまな分子標的と経路に影響を与えます .

生物活性

NS-2028 is a potent and selective inhibitor of soluble guanylyl cyclase (sGC), a key enzyme involved in the nitric oxide (NO) signaling pathway. This compound has garnered attention for its ability to modulate various physiological processes, particularly in vascular and non-vascular smooth muscle tissues. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and implications for therapeutic applications.

This compound inhibits sGC in a concentration-dependent and irreversible manner. The compound's inhibitory potency is characterized by an IC50 value of approximately 30 nM for basal enzyme activity and 200 nM for NO-stimulated activity . The inhibition kinetics reveal a Ki value of 8 nM, indicating a strong binding affinity to the enzyme. The mechanism involves a shift in the Soret absorption maximum of the heme cofactor from 430 nm to 390 nm, suggesting alterations in heme coordination or oxidation as part of the inhibition process .

Inhibition of Cyclic GMP Formation

This compound effectively inhibits the formation of cyclic GMP (cGMP) in various cell types. For instance, it suppresses S-nitroso-glutathione-enhanced sGC activity in mouse cerebellum homogenates with an IC50 of 17 nM . Additionally, the compound blocks NMDA receptor-induced activation of sGC, further confirming its role as a specific inhibitor in neuronal tissues .

Vascular Effects

In studies involving porcine coronary arteries, this compound elicited a concentration-dependent increase in contractile tone (EC50 = 170 nM) and significantly inhibited relaxant responses to nitroglycerin and sodium nitroprusside . These findings indicate that this compound can modulate vascular tone by interfering with NO signaling pathways.

Non-Vascular Smooth Muscle Activity

The compound's effects extend to non-vascular smooth muscle as well. For example, this compound completely inhibited nitroglycerin-induced relaxation in guinea-pig trachea preconstricted by histamine . This suggests potential applications for respiratory conditions where modulation of smooth muscle contraction is necessary.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

Implications for Therapeutic Applications

Given its potent inhibitory effects on sGC, this compound holds promise for therapeutic applications in conditions characterized by dysregulated NO signaling, such as hypertension and pulmonary disorders. The ability to selectively inhibit sGC without affecting other signaling pathways positions this compound as a valuable tool for both research and potential clinical use.

特性

IUPAC Name |

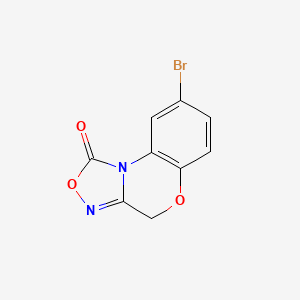

8-bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-5-1-2-7-6(3-5)12-8(4-14-7)11-15-9(12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDRLQRJCGJJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NOC(=O)N2C3=C(O1)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017568 | |

| Record name | 8-bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204326-43-2 | |

| Record name | 8-Bromo-1H,4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204326-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NS-2028 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204326432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NS-2028 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU8K3G4867 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。